

Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties

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Compound of Interest

Compound Name: Bezafibrate

Cat. No.: B1666932

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezafibrate is a third-generation fibrate drug widely utilized as a lipid-lowering agent in the management of hyperlipidemia. Its therapeutic efficacy is rooted in its distinct molecular structure and multifaceted chemical properties, which govern its interactions with key biological targets. This technical guide provides an in-depth analysis of **Bezafibrate**'s molecular architecture, physicochemical characteristics, and the signaling pathways it modulates. The information is presented to support further research, drug development, and clinical understanding of this important therapeutic agent.

Molecular Structure and Chemical Identity

Bezafibrate, chemically known as 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid, possesses a unique molecular structure that is fundamental to its pharmacological activity. It is a monocarboxylic acid amide, characterized by the formal condensation of a 4-chlorobenzoic acid group with a 2-[4-(2-aminoethyl)phenoxy]-2-methylpropanoic acid moiety.

Table 1: Chemical and Physical Properties of **Bezafibrate**

| Property | Value | Reference |
|------------------|---|-----------|
| IUPAC Name | 2-(4-{2-[(4-chlorobenzoyl)amino]ethyl}phenoxy)-2-methylpropanoic acid | |
| Chemical Formula | C ₁₉ H ₂₀ ClNO ₄ | |
| Molecular Weight | 361.82 g/mol | |
| CAS Number | 41859-67-0 | |
| Melting Point | 180-186 °C | |
| pKa | 3.61, 3.71 (acidic) | |
| logP | 3.70 - 3.8 | |
| Appearance | White, odorless crystalline powder | |

Table 2: Solubility Profile of **Bezafibrate**

| Solvent | Solubility | Reference |
|--|---|-----------|
| Water | 1.55e-03 g/L (Sparingly soluble in aqueous buffers) | |
| Ethanol | Approx. 3 mg/mL (Readily soluble) | |
| DMSO | Approx. 30 mg/mL | |
| Dimethylformamide (DMF) | Approx. 30 mg/mL | |
| Methanol, n-propanol, isopropanol | Soluble | |
| Methanol + Acetonitrile (binary mixture) | Soluble | |

For maximal solubility in aqueous buffers, it is recommended to first dissolve **Bezafibrate** in DMSO and then dilute with the aqueous buffer of choice.

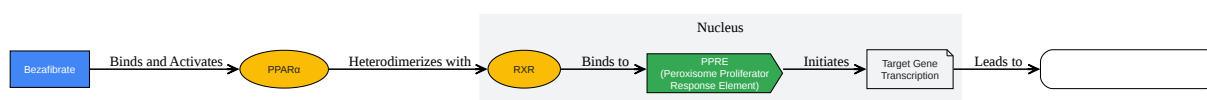
Mechanism of Action and Signaling Pathways

Bezafibrate's primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate gene expression. It is considered a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: α , γ , and δ .

- **PPAR α Activation:** This is the principal mechanism behind **Bezafibrate**'s lipid-lowering effects. Activation of PPAR α in the liver and other tissues leads to increased transcription of genes involved in fatty acid oxidation, thereby enhancing the breakdown of fatty acids. It also stimulates the activity of lipoprotein lipase, which is crucial for the catabolism of triglyceride-rich lipoproteins.
- **PPAR γ and PPAR δ Activation:** While its effect on PPAR γ and PPAR δ is less pronounced than on PPAR α , it contributes to its overall therapeutic profile. PPAR γ activation can improve insulin sensitivity, while PPAR δ activation is associated with increased energy expenditure and fatty acid oxidation in muscle tissue.

The activation of these receptors ultimately leads to a reduction in plasma triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.

Below is a diagram illustrating the primary signaling pathway of **Bezafibrate** through PPAR α activation.



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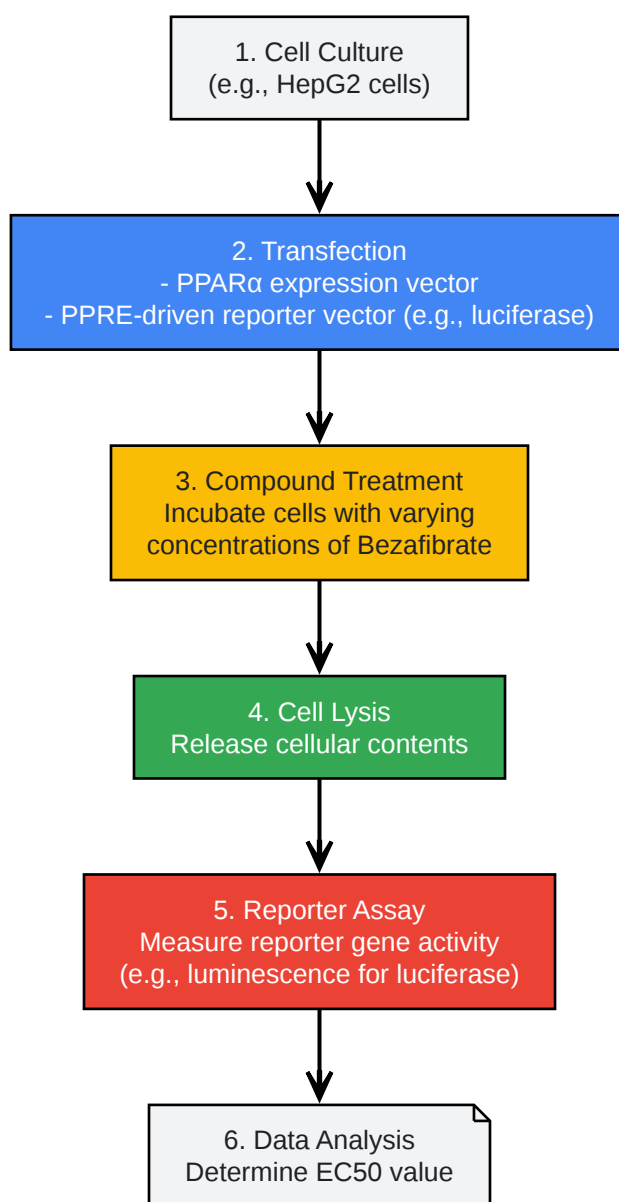
Bezafibrate's PPAR α Activation Pathway

Experimental Protocols

Detailed, step-by-step experimental protocols for assays involving **Bezafibrate** are proprietary and specific to the research institution conducting the study. However, a general methodology for a key experiment, such as a PPAR α activation assay, can be outlined.

General Workflow for a Cell-Based PPAR α Reporter Assay:

This assay is designed to measure the ability of a compound, such as **Bezafibrate**, to activate the PPAR α receptor in a cellular context.



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Workflow for PPAR α Reporter Assay

Key Steps in the Protocol:

- **Cell Culture:** A suitable cell line, often a human liver cell line like HepG2, is cultured under standard conditions.
- **Transfection:** The cells are transiently transfected with two plasmids: one that expresses the human PPAR α receptor and another that contains a reporter gene (e.g., luciferase) under
- **To cite this document:** BenchChem. [Bezafibrate: A Comprehensive Technical Guide on its Molecular Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1666932#molecular-structure-and-chemical-properties-of-bezafibrate>]

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